molecular formula C7H14N2O3 B6185990 3-[(2-methylpropyl)(nitroso)amino]propanoic acid CAS No. 2624139-69-9

3-[(2-methylpropyl)(nitroso)amino]propanoic acid

Cat. No.: B6185990
CAS No.: 2624139-69-9
M. Wt: 174.20 g/mol
InChI Key: WIFIZMCMLKTGBF-UHFFFAOYSA-N
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Description

Overview of N-Nitroso Compounds (NOCs) within Chemical Biology Research

N-Nitroso compounds (NOCs) are organic chemical entities characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. nih.gov Within the realm of chemical biology, NOCs have garnered substantial attention due to their diverse biological activities and their formation from common precursors in various environments. nih.gov Research into NOCs spans multiple disciplines, including toxicology, carcinogenesis, and medicinal chemistry. A significant focus of this research has been to understand the mechanisms by which these compounds interact with biological macromolecules, such as DNA, and the cellular consequences of these interactions. nih.gov

Classification and Sub-Classes of N-Nitroso Compounds Relevant to Mechanistic Studies

N-Nitroso compounds are broadly categorized into two main sub-classes based on the nature of the nitrogen atom to which the nitroso group is attached: N-nitrosamines and N-nitrosamides.

N-Nitrosamines: In these compounds, the nitroso group is bonded to the nitrogen of an amine. They are generally more chemically stable than N-nitrosamides.

N-Nitrosamides: Here, the nitroso group is attached to the nitrogen of an amide. This class also includes related compounds such as N-nitrosoureas and N-nitrosocarbamates. They are typically less stable and can act as direct alkylating agents without the need for metabolic activation.

This classification is crucial for mechanistic studies as it often dictates the compound's stability, reactivity, and mode of biological action. The reactivity of N-nitrosamines is heavily influenced by the substituents on the amine nitrogen, which affects the electronic properties and steric hindrance around the N-nitroso group. nih.gov

Significance of N-Nitrosoamino Acids in Academic Chemical and Biological Research

N-nitrosoamino acids are a specific subset of N-nitrosamines that contain a carboxylic acid functional group. Their presence in various matrices and their potential for endogenous formation have made them a subject of interest in academic research. Studies have focused on their synthesis, analytical detection, and biological properties. nih.gov For instance, research has been conducted on the identification and occurrence of N-nitrosoamino acids in tobacco products, highlighting their relevance in environmental and health-related studies. nih.gov The development of analytical methods for the determination of N-nitrosoamino acids is an ongoing area of research, crucial for understanding their distribution and formation. nih.gov

Research Scope and Focus on 3-[(2-methylpropyl)(nitroso)amino]propanoic acid

The specific compound, this compound, falls under the category of N-nitrosoamino acids. As of this writing, dedicated research literature focusing exclusively on this compound is limited. However, its structure suggests it would be an interesting subject for studies analogous to those performed on other N-nitroso-β-alanine derivatives. The presence of the isobutyl group (2-methylpropyl) and the propanoic acid moiety provides a unique combination of steric and electronic features that could influence its chemical reactivity and biological interactions. Research on this compound would likely involve its synthesis, characterization, and investigation into its stability and decomposition pathways, drawing parallels from studies on similar N-nitrosoamino acids.

Below is a table summarizing the basic chemical information for this compound, primarily sourced from publicly available chemical databases.

PropertyValue
Molecular Formula C7H14N2O3
Molecular Weight 174.19 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES CC(C)CN(CCC(=O)O)N=O
InChI Key WIFIZMCMLKTGBF-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Further research into this compound would contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of N-nitrosoamino acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2624139-69-9

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

3-[2-methylpropyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-6(2)5-9(8-12)4-3-7(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

WIFIZMCMLKTGBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCC(=O)O)N=O

Purity

95

Origin of Product

United States

Synthesis and Chemical Formation Mechanisms of N Nitrosoamino Acids

Synthetic Methodologies for N-Nitrosoamino Acids in Laboratory Settings

The laboratory synthesis of N-nitrosoamino acids is typically achieved by the N-nitrosation of the corresponding secondary amino acid precursor. Various methodologies have been developed to facilitate this transformation, ranging from traditional acid-catalyzed methods to more modern, milder approaches.

A common and long-established method involves the reaction of the secondary amino acid with sodium nitrite (B80452) in an acidic aqueous medium. The acidification, often with hydrochloric or sulfuric acid, generates the active nitrosating species in situ. For instance, the synthesis of N-nitrosoazetidine-2-carboxylic acid has been achieved by nitrosating the precursor amino acid in dilute sulfuric acid, followed by extraction of the product.

More contemporary methods aim to avoid the use of strong acids, which is particularly useful when the target molecule contains acid-sensitive functional groups. One such approach utilizes tert-butyl nitrite (TBN) as the nitrosating agent. This method can often be performed under solvent-free, metal-free, and acid-free conditions, offering high yields and an easy isolation procedure. wits.ac.za TBN has been shown to be effective for a broad scope of secondary amines, and sensitive functional groups are generally stable under these reaction conditions. wits.ac.zanih.gov Protic solvents tend to result in slower conversions compared to aprotic solvents or solvent-free conditions when using TBN.

Electrochemical synthesis represents another modern, green methodology for N-nitrosation. These methods can generate the nitrosating agent from simple nitrite salts like sodium nitrite (NaNO₂) through oxidation at an electrode. fiveable.me This approach avoids the need for harsh chemical reagents and can be applied to a variety of aliphatic secondary amines, including late-stage functionalization of complex molecules. fiveable.me Other specialized nitrosating agents developed for laboratory use include nitrosyl halides, nitrosonium salts (like nitrosonium tetrafluoroborate, NOBF₄), and complexes such as [NO⁺·Crown·H(NO₃)₂⁻], which acts as a soluble source of the nitrosonium ion (NO⁺) under mild, homogeneous conditions. daneshyari.com

A summary of common synthetic approaches is presented in the table below.

Table 1: Selected Laboratory Synthetic Methodologies for N-Nitrosation

Methodology Nitrosating Agent/System Typical Conditions Key Features
Traditional Acid-Catalyzed Sodium Nitrite (NaNO₂) + Acid (e.g., HCl, H₂SO₄) Aqueous, acidic (low pH) Well-established; generates nitrosating agent in situ.
Alkyl Nitrite Method tert-Butyl Nitrite (TBN) Solvent-free or in aprotic/protic solvents Mild, acid-free; broad substrate scope; high yields. wits.ac.za
Electrochemical Synthesis Sodium Nitrite (NaNO₂) Dichloromethane or other organic solvents Green methodology; avoids harsh reagents; mild conditions. fiveable.me
Nitrosonium Salt Method Nitrosonium Tetrafluoroborate (NOBF₄) Organic solvents Powerful nitrosating agent for less reactive amines.

| Complex-Based Method | [NO⁺·Crown·H(NO₃)₂⁻] | Dichloromethane | Mild, homogeneous conditions; easy handling. daneshyari.com |

Nitrosation Reactions of Precursor Amines and Amino Acids

The core chemical transformation in the formation of N-nitrosoamino acids is the nitrosation of the secondary amine nitrogen of the precursor amino acid. This reaction's kinetics and mechanism are highly dependent on the reaction conditions, particularly pH and the nature of the nitrosating agent present.

The mechanism proceeds as follows:

Formation of Nitrous Acid: In an acidic medium, dissolved nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

H⁺ + NO₂⁻ ⇌ HNO₂

Nucleophilic Attack: The unprotonated secondary amine group of the amino acid acts as a nucleophile, attacking the dinitrogen trioxide.

R₂NH + N₂O₃ → R₂N-NO + HNO₂

Product Formation: This attack results in the formation of the stable N-nitrosoamino acid (R₂N-NO) and regenerates a molecule of nitrous acid.

At very low pH values (below pH 2), the concentration of the free, unprotonated amine decreases significantly as it becomes protonated (R₂NH₂⁺). Since the protonated amine is not nucleophilic, the reaction rate slows down. Conversely, at higher pH values (above pH 5), the concentration of the active nitrosating agent N₂O₃ diminishes, also causing the rate to decrease. This interplay results in the characteristic pH optimum for acid-catalyzed nitrosation.

While dinitrogen trioxide (N₂O₃) is the primary nitrosating agent in moderately acidic aqueous solutions, a variety of other species can act as nitrosating agents depending on the specific reaction environment. researchgate.net The reactivity and formation of these agents are crucial for understanding N-nitroso compound synthesis.

Dinitrogen Trioxide (N₂O₃): As described above, N₂O₃ is formed from nitrous acid in aqueous acid and is considered the main agent for nitrosating secondary amines under these conditions. researchgate.net

Nitrosonium Ion (NO⁺): In strongly acidic solutions, nitrous acid can be protonated and subsequently lose water to form the highly electrophilic nitrosonium ion. libretexts.org This species is a potent nitrosating agent capable of reacting with even weakly nucleophilic amines.

Nitrosyl Halides (XNO): In the presence of halide ions (like Cl⁻ or Br⁻), nitrous acid can form nitrosyl halides. Nitrosyl chloride (ClNO), for example, is a more powerful nitrosating agent than N₂O₃ and can significantly accelerate the reaction.

Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) serve as organic-soluble sources of a nitroso group and are particularly effective in non-aqueous or solvent-free conditions. wits.ac.zanih.gov

Dinitrogen Tetroxide (N₂O₄): This agent can be formed via the oxidation of nitrite and is also capable of nitrosating secondary amines. fiveable.me

The choice of nitrosating agent in a laboratory setting allows for control over reaction conditions and selectivity, while in biological systems, the prevailing chemical environment dictates which species are formed.

Table 2: Common Nitrosating Agents and Their Characteristics

Nitrosating Agent Chemical Formula Conditions of Formation/Use Reactivity
Dinitrogen Trioxide N₂O₃ Aqueous acid (pH ~2-5) from HNO₂ Moderate; primary agent in biological systems. researchgate.net
Nitrosonium Ion NO⁺ Strongly acidic solutions High; very electrophilic. libretexts.org
Nitrosyl Chloride ClNO Acidic solutions containing chloride ions High; more reactive than N₂O₃.
tert-Butyl Nitrite (CH₃)₃CONO Laboratory synthesis; often solvent-free Versatile; mild, acid-free conditions. wits.ac.za

Endogenous Formation Pathways of N-Nitrosoamino Acids in Biological Systems

Endogenous formation, the synthesis of compounds within the body, is a significant source of exposure to N-nitrosoamino acids. This process primarily occurs in the acidic environment of the stomach but can also be mediated by microbial activity in other parts of the gastrointestinal tract. nih.govscispace.com

The primary precursors for endogenous nitrosation are nitrite and nitrosatable amines or amino acids. researchgate.netnih.gov

Nitrite: Dietary intake is the main source of nitrite. Nitrite is used as a preservative in cured meats, but a larger contribution often comes from the bacterial reduction of nitrate (B79036) (NO₃⁻) in the mouth (saliva) and gastrointestinal tract. nih.gov Vegetables are a major source of dietary nitrate.

Amines and Amino Acids: The precursor amines and amino acids, such as 3-((2-methylpropyl)amino)propanoic acid, can be ingested directly from food and beverages or formed within the body.

The acidic conditions of the stomach provide the ideal environment for the chemical nitrosation reactions described in section 2.2.1. Ingested nitrite is converted to nitrous acid and subsequently dinitrogen trioxide, which then reacts with any secondary amino acids present to form N-nitrosoamino acids. scispace.com The formation of these compounds in the stomach is well-documented and is considered a significant pathway for human exposure to N-nitroso compounds.

The gut microbiota plays a dual role in the formation of N-nitroso compounds. Firstly, bacteria can reduce dietary nitrate to nitrite, increasing the pool of available nitrosating agents. researchgate.net Secondly, and crucially for precursor formation, many bacterial species can metabolize amino acids to produce secondary amines. researchgate.net

The primary mechanism for this is amino acid decarboxylation . fiveable.meresearchgate.net Various gut bacteria possess decarboxylase enzymes that remove the carboxyl group (-COOH) from an amino acid, yielding the corresponding amine. fiveable.me For example, bacteria like Enterococcus faecalis and species of Clostridium can decarboxylate aromatic amino acids to produce aromatic amines. nih.gov Similarly, other amino acids can be converted to their corresponding amines, which can then serve as precursors for nitrosation. mdpi.comnih.gov

Furthermore, some microorganisms can directly catalyze the N-nitrosation reaction, even at neutral pH levels found in the intestine. wits.ac.zanih.gov Studies have shown that bacteria such as Escherichia coli can enzymatically form N-nitrosamines from secondary amines and nitrite at pH 7. nih.gov This microbial catalysis may represent an important formation pathway in parts of the body that are not acidic, such as the lower intestine and in individuals with low stomach acid (achlorhydria). nih.gov The combination of microbial amine production and nitrosation catalysis suggests that the gut microbiome can be a significant contributor to the body's total burden of N-nitroso compounds. wits.ac.za

Formation of N-Nitrosoamino Acids in Environmental Matrices and Research Models

The formation of N-nitrosoamino acids, including 3-[(2-methylpropyl)(nitroso)amino]propanoic acid, is not confined to laboratory synthesis and can occur in various environmental settings where precursor compounds and suitable chemical conditions coexist. These compounds arise from the reaction between a nitrosating agent, typically derived from nitrite, and a secondary or tertiary amine, such as an amino acid. researchgate.netnih.gov Research into these formation pathways is critical for understanding environmental chemistry and potential exposure.

In environmental matrices such as soil and water, the primary precursors for N-nitrosoamino acid formation are amino acids and nitrite. Amino acids are naturally present, originating from the decomposition of organic matter, plant root exudates, and microbial activity. researchgate.netnih.gov Nitrite (NO₂⁻) is often available in soil and water systems due to the microbial oxidation of ammonia (B1221849) (nitrification) from nitrogen-based fertilizers and organic waste. nih.govresearchgate.net

The key reaction is the nitrosation of the secondary amine nitrogen of an amino acid by a nitrosating agent. In acidic conditions, nitrous acid (HNO₂) forms from nitrite, which can then generate the potent nitrosating agent dinitrogen trioxide (N₂O₃). The rate of this reaction is highly dependent on pH. dfg.de For instance, studies on the formation of N-nitrosoatrazine, a related N-nitroso compound, demonstrated that formation is most favorable in acidic conditions (pH 2-4 in solution and pH ≤5 in soil). researchgate.net This principle applies to N-nitrosoamino acids, where a lower pH generally increases the concentration of the active nitrosating species, though extreme acidity can protonate the amine, reducing its nucleophilicity. dfg.deresearchgate.net

Research models are essential for elucidating the mechanisms and kinetics of N-nitrosoamino acid formation under controlled conditions. These models typically involve reacting a specific amino acid with a nitrosating agent, such as sodium nitrite, in an aqueous solution where factors like pH, temperature, and precursor concentration can be precisely managed. nih.gov For example, the synthesis of N-nitrosodipeptides has been demonstrated by reacting the dipeptides with nitrite in an aqueous acid solution. nih.gov Such studies allow for the detailed examination of how various environmental factors influence formation rates. Catalysts and inhibitors present in the environment can also be studied in these models. For example, substances like fulvic acid, commonly found in soil and water, have been shown to promote the formation of N-nitroso compounds. researchgate.net Conversely, compounds like ascorbic acid (Vitamin C) are known inhibitors of nitrosation. nih.gov

The stability of these compounds once formed is another critical aspect studied. N-nitrosamines have been found to be resistant to degradation in environmental samples, persisting in lake water for over three months and degrading only slowly in soil and sewage, suggesting a potential for accumulation. nih.gov

The following tables summarize key findings from environmental and research model studies on the formation of N-nitroso compounds, with the principles being applicable to N-nitrosoamino acids like this compound.

Table 1: Influence of pH on N-Nitroso Compound Formation in Environmental Matrices Data derived from studies on N-nitrosoatrazine formation, illustrating general principles applicable to N-nitrosoamino acids. researchgate.net

MatrixpH RangeObservation
Aqueous Solution2 - 4Most rapid formation
Aqueous Solution4 - 7Formation promoted by catalysts (e.g., fulvic acid)
Soil≤ 5Formation detected after 7-14 days
Soil6 - 7No formation detected

Table 2: Concentration of Amino Acid Precursors in Environmental Waters This table shows the typical concentration ranges of dissolved free and combined amino acids found in surface and drainage waters, representing the available precursors for nitrosation. nih.gov

Amino Acid TypeConcentration RangeEnvironmental Significance
Dissolved Free Amino Acids (DFAA)1.9 nM - 6.1 µMReadily available for chemical reactions
Dissolved Combined Amino Acids (DCAA)1.3 µM - 87 µMCan become available after hydrolysis

Table 3: Common Reagents and Conditions in Research Models for N-Nitrosoamino Acid Synthesis This table outlines typical components and parameters used in laboratory settings to study the formation of N-nitrosoamino acids and related compounds. nih.govresearchgate.net

ComponentExamplePurpose/Role
Amino Acid PrecursorGlycine (B1666218), Proline, DipeptidesProvides the secondary amine for nitrosation
Nitrosating AgentSodium Nitrite (NaNO₂)Source of the nitroso group
SolventWater, MethanolMedium for the reaction
pH ConditionAcidic (e.g., using HCl)Facilitates the formation of the active nitrosating agent
Temperature0 - 5 °C to room temperatureControls reaction rate

Metabolic Activation Pathways in Experimental Biological Systems

Enzymatic Transformations of N-Nitrosoamino Acids in In Vitro Systems

In vitro experimental systems, utilizing components such as liver microsomes, have been instrumental in elucidating the enzymatic processes that metabolize N-nitrosoamino acids. These systems have demonstrated that the initial and rate-limiting step in the activation of many nitrosamines is an oxidative process. researchgate.net

Role of Cytochrome P450 Enzymes in α-Hydroxylation Pathways

The bioactivation of N-nitrosamines is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes facilitate the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.govresearchgate.netnih.gov This α-hydroxylation is a key activation pathway, converting the parent nitrosamine (B1359907) into a more reactive state. researchgate.net

Multiple isoforms of cytochrome P450 are involved in the metabolism of nitrosamines, with CYP2A6 and CYP2E1 being among the most significant in human liver microsomes. nih.govresearchgate.net The specific CYP isoforms involved can vary depending on the structure of the nitrosamine. nih.gov For instance, studies with N-nitrosodiethylamine (NDEA) suggest it has a high affinity for CYP2A6. nih.gov It is therefore anticipated that the 2-methylpropyl and propanoic acid chains of 3-[(2-methylpropyl)(nitroso)amino]propanoic acid would be targeted by these or similar CYP enzymes, leading to α-hydroxylation at either the methylene (B1212753) carbon of the propanoic acid moiety or the methine carbon of the 2-methylpropyl group.

The table below summarizes the key cytochrome P450 enzymes involved in the α-hydroxylation of representative nitrosamines.

Cytochrome P450 IsoformSubstrate ExamplesPrimary Metabolic Role
CYP2A6 N-nitrosodiethylamine (NDEA), N'-Nitrosonornicotine (NNN)α-Hydroxylation
CYP2E1 N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA)α-Hydroxylation
CYP2A13 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)α-Hydroxylation
CYP2B1 N-nitrosodi-n-propylamine (NDPA)α-Hydroxylation

This table is generated based on data from multiple sources and represents common findings in in vitro studies.

Characterization of Unstable α-Hydroxy Nitrosamine Intermediates

The product of CYP-mediated α-hydroxylation is an α-hydroxy nitrosamine. researchgate.netresearchgate.netnih.gov These intermediates are characteristically highly unstable. oup.com Their transient nature makes direct isolation and characterization challenging. However, their formation is inferred from the detection of subsequent breakdown products. For this compound, α-hydroxylation would yield either 3-[(1-hydroxy-2-methylpropyl)(nitroso)amino]propanoic acid or 3-[(2-methylpropyl)(1-hydroxy-nitroso)amino]propanoic acid. These unstable compounds would then undergo spontaneous decomposition.

Formation and Reactivity of Electrophilic Diazonium and Carbenium Ions

The unstable α-hydroxy nitrosamine intermediates decompose to yield an aldehyde or ketone and a diazonium ion. researchgate.netresearchgate.netnih.govmdpi.com In the case of this compound, this decomposition would lead to the formation of isobutyraldehyde (B47883) and a propanoic acid-derived diazonium ion, or 3-oxopropanoic acid and a 2-methylpropyl diazonium ion.

These diazonium ions are highly electrophilic and can further decompose to form even more reactive carbenium ions (also known as carbonium ions) with the loss of molecular nitrogen. nih.gov Both diazonium and carbenium ions are potent alkylating agents that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. mdpi.com This alkylation of DNA is widely considered to be the key event in the initiation of carcinogenesis by N-nitroso compounds.

Metabolic Rewiring and Epigenetic Reprogramming in Animal Models

Exposure to N-nitroso compounds in animal models has been shown to induce epigenetic alterations, particularly DNA methylation. nih.govoup.com Studies with a series of aliphatic nitrosamines in rats have demonstrated that these compounds can methylate DNA in various tissues, including the liver, esophagus, and lungs. nih.gov The extent and location of DNA methylation have been observed to correlate with the organ-specific carcinogenicity of different nitrosamines. nih.govoup.com For example, N-nitrosodimethylamine, a potent liver carcinogen, causes high levels of DNA methylation in the liver. nih.gov

While the direct evidence for "metabolic rewiring" in a broader sense is still an emerging area of research, the observed epigenetic modifications suggest that N-nitroso compounds can fundamentally alter the gene expression landscape of a cell. These epigenetic changes, including the silencing of tumor suppressor genes or the activation of proto-oncogenes through aberrant DNA methylation, represent a form of cellular reprogramming that can contribute to malignant transformation. Further research is needed to fully elucidate the extent to which compounds like this compound can induce widespread metabolic and epigenetic reprogramming in vivo.

Detoxification and Deactivation Pathways in Experimental Models

In addition to metabolic activation, organisms possess detoxification pathways to deactivate N-nitroso compounds and facilitate their excretion. nih.gov These pathways represent a crucial defense mechanism against the harmful effects of these substances.

One important detoxification route for some nitrosamines is N-oxidation, which can be catalyzed by cytochrome P450 enzymes, leading to the formation of N-oxide products that are generally less toxic. Another major detoxification mechanism involves conjugation reactions, which are categorized as Phase II metabolic processes. nih.gov In these reactions, the nitrosamine or its metabolites are coupled with endogenous molecules to increase their water solubility and facilitate their removal from the body. A key conjugation pathway is glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes.

The balance between metabolic activation and detoxification is a critical factor in determining the ultimate biological effect of a given N-nitroso compound.

Mechanistic Genotoxicity and Dna Interactions in in Vitro and Animal Models

DNA Adduct Formation Mechanisms and Characterization

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key initiating event in chemical carcinogenesis. For N-nitroso compounds like 3-[(2-methylpropyl)(nitroso)amino]propanoic acid, this process is preceded by metabolic activation.

N-nitroso compounds are known to be potent alkylating agents following metabolic activation. This process involves the enzymatic conversion of the parent compound into unstable intermediates that can release a reactive alkylating species, such as a carbocation. This reactive species can then attack nucleophilic sites on DNA bases. Among the various DNA bases, guanine is a primary target for alkylation. Two of the most significant and well-studied DNA adducts resulting from this process are O6-alkylguanine and N7-alkylguanine. The formation of O6-methylguanine is particularly noteworthy as it is a highly miscoding lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired. N7-alkylguanine is generally the most abundant adduct formed, though it is considered to be less mutagenic than O6-alkylguanine.

The identification and quantification of specific DNA adducts are crucial for understanding the genotoxic potential of a chemical. Various analytical techniques are employed for this purpose, including mass spectrometry-based methods, which offer high sensitivity and specificity. While the general mechanism of DNA adduct formation by N-nitroso compounds is well-established, specific quantitative data on the levels of O6-methylguanine and N7-alkylguanine formed by this compound in research samples are not extensively detailed in publicly available literature.

Mutagenic Potential in Bacterial and Mammalian Cell Assays

To assess the mutagenic potential of chemicals, a battery of in vitro assays using bacterial and mammalian cells is commonly employed. These assays can detect different types of genetic damage, from point mutations to larger chromosomal aberrations.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of a chemical. This test utilizes specific strains of bacteria, such as Salmonella typhimurium, that are unable to synthesize a particular amino acid (e.g., histidine). The assay determines if a chemical can cause a mutation that restores the bacteria's ability to produce the amino acid, allowing them to grow in a medium lacking it. N-nitroso compounds often require metabolic activation to exhibit mutagenicity in the Ames test, which is achieved by adding a fraction of mammalian liver enzymes (S9 mix) to the assay system.

Mammalian cell genotoxicity assays provide further insight into the potential of a chemical to cause genetic damage in eukaryotic cells. The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells following treatment with a substance indicates its genotoxic potential.

DNA strand breakage assays, such as the comet assay, are another important tool to measure DNA damage. In this assay, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, creating a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Mechanisms of Genotoxic Lesion Induction in Cellular Models

In cellular models, the induction of genotoxic lesions by this compound would follow the established pathway for N-nitroso compounds. Following uptake into the cell and metabolic activation, the resulting reactive electrophiles would form covalent adducts with DNA. The presence of these adducts can disrupt the normal functioning of DNA, leading to mutations during DNA replication or transcription. If the cellular DNA repair mechanisms are overwhelmed or fail to correctly repair the damage, these initial lesions can become fixed as permanent mutations, which can contribute to the initiation of cancer.

Carcinogenic Mechanisms Investigated in Animal Models

The carcinogenic process for N-nitroso compounds in animal models is generally understood to involve several key steps:

Metabolic Activation: N-nitrosamines are not directly carcinogenic but require metabolic activation to become ultimate carcinogens. nih.govmdpi.com This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes in various tissues. mdpi.com The initial and rate-limiting step is typically the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group.

Formation of Electrophilic Intermediates: Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate. It undergoes spontaneous decomposition to form a highly reactive electrophilic species, a diazonium ion, and an aldehyde. researchgate.netnih.gov It is this electrophilic cation that is considered the ultimate carcinogen.

DNA Adduct Formation: The highly reactive electrophilic intermediates readily attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. nih.govmdpi.comresearchgate.net This process, known as DNA alkylation, alters the structure of the DNA. nih.gov Common sites of adduction include the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine. nih.gov

Genotoxicity and Mutagenesis: The formation of DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication. mdpi.com For example, the formation of O6-alkylguanine is a particularly pro-mutagenic lesion that can lead to G:C to A:T transition mutations. These mutations can occur in critical genes that control cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes.

Initiation of Carcinogenesis: The accumulation of mutations in these critical genes can lead to the initiation of the carcinogenic process, resulting in uncontrolled cell proliferation and the development of tumors. nih.gov

Animal studies with various N-nitroso compounds have demonstrated a clear correlation between the extent of DNA alkylation in a specific organ and the site of tumor induction, supporting the central role of DNA adduct formation in their carcinogenicity. nih.gov

Inference for this compound

Based on the established mechanisms for other N-nitrosamino acids, it is highly probable that this compound follows a similar carcinogenic pathway. The isobutyl group attached to the nitrogen atom is susceptible to α-hydroxylation by CYP enzymes. This would lead to the formation of an unstable α-hydroxy-N-nitroso compound, which would then decompose to generate a reactive isobutyldiazonium ion or a related electrophilic species. This electrophile would subsequently alkylate DNA, leading to the formation of DNA adducts and initiating the cascade of events culminating in carcinogenesis.

The propanoic acid moiety of the molecule may influence its absorption, distribution, metabolism, and excretion, which in turn could affect its organ-specific carcinogenicity. However, the fundamental genotoxic mechanism involving metabolic activation and DNA adduct formation is expected to be the primary driver of its carcinogenic activity in animal models.

Research Findings from Structurally Related N-Nitroso Compounds in Animal Models

To illustrate the carcinogenic mechanisms of N-nitroso compounds, the following table summarizes findings from studies on related compounds in animal models.

CompoundAnimal ModelTarget Organ(s)Key Mechanistic Findings
N-Nitrosodimethylamine (NDMA) RatLiver, KidneyMetabolized by CYP2E1 to a methyldiazonium ion, leading to the formation of N7-methylguanine, O6-methylguanine, and N3-methyladenine DNA adducts. nih.gov The extent of DNA methylation correlates with liver carcinogenicity.
N-Nitrosodiethylamine (NDEA) Rat, MouseLiver, Esophagus, LungUndergoes α-hydroxylation to form an ethyldiazonium ion, which ethylates DNA. researchgate.net The formation of O6-ethylguanine and O4-ethylthymine adducts is linked to its carcinogenic activity.
N-Nitrososarcosine (NSAR) Rat, MouseEsophagus, Nasal cavityInduces tumors in the esophagus of rats and the nasal cavity of mice. mdpi.com Its mechanism is presumed to involve the formation of a carboxymethyldiazonium ion and subsequent DNA adduct formation.
N-Nitroso-N-methylurea (NMU) RatMammary gland, ForestomachA direct-acting carcinogen that does not require metabolic activation. It spontaneously decomposes to a methyldiazonium ion, causing DNA methylation and inducing tumors in various organs.

The data presented in the table above is a compilation of findings from various studies on the carcinogenicity of N-nitroso compounds and is intended to be illustrative of the general mechanisms.

Advanced Analytical Methodologies for Research Applications

Extraction and Sample Preparation Techniques for N-Nitrosoamino Acids from Research Matrices

The initial step in the analysis of N-nitrosoamino acids involves their efficient extraction from the sample matrix. The choice of technique depends on the matrix's nature (e.g., biological fluids, food, environmental samples) and the physicochemical properties of the analyte. A key challenge is to isolate the target compounds while minimizing interferences and preventing artifactual formation of N-nitroso compounds during the process. acs.orgnih.gov

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic method uses immiscible solvents to partition the analytes from the sample. Dichloromethane and chloroform (B151607) have been used, though concerns about solvent purity and potential contamination with N-nitrosomorpholine have been noted. nih.gov

Solid-Phase Extraction (SPE): SPE has become a superior method for its efficiency, selectivity, and reduced solvent consumption. kirj.ee It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. This technique is highly effective for cleaning up complex samples like meat products or environmental water. kirj.eelcms.cz

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent. It is a powerful technique for extracting tobacco-specific nitrosamines and can be an alternative for other N-nitroso compounds. acs.org

A 2024 review highlighted that effective analytical methodologies are critical for controlling and detecting N-nitrosamine impurities in various matrices. researchgate.net For N-nitrosoamino acids specifically, sample preparation may also involve a derivatization step, such as trimethylsilylation, to increase volatility for subsequent gas chromatography analysis. nih.gov

Table 1: Comparison of Extraction Techniques for N-Nitroso Compounds

Technique Principle Advantages Common Applications in Research
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. Simple, widely applicable. Initial cleanup of aqueous samples.
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent, followed by elution. High recovery, good selectivity, reduced solvent use, automation potential. kirj.ee Environmental water, food matrices, biological fluids. kirj.eelcms.cz

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Fast, efficient, uses non-toxic solvents (e.g., CO2). | Tobacco products, solid matrices. acs.org |

Chromatographic Separation Techniques for N-Nitroso Compound Analysis

Chromatography is the cornerstone for separating individual N-nitroso compounds from a mixture before their detection and quantification. nih.gov The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes. nih.govmdpi.com

Gas chromatography is well-suited for the analysis of volatile N-nitrosamines. nih.gov For non-volatile compounds like N-nitrosoamino acids, a derivatization step is necessary to convert them into more volatile and thermally stable analogs before injection into the GC system. nih.gov

GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. kirj.eelabrulez.com Modern triple quadrupole GC-MS/MS systems offer high sensitivity and selectivity, allowing for detection at very low levels (parts per billion). labrulez.comshimadzu.com Electron ionization (EI) is a common ionization technique, though chemical ionization (CI) can be used to produce a "soft" ionization, which is useful for preserving the molecular ion. kirj.eethermofisher.com

Table 2: Typical GC-MS/MS Parameters for N-Nitrosamine Analysis

Parameter Typical Setting Purpose
Injection Mode Splitless Maximizes analyte transfer to the column for trace analysis. shimadzu.com
Column Mid-polarity (e.g., SH-I-624Sil MS) Provides good separation for a range of N-nitrosamines. shimadzu.com
Carrier Gas Helium or Hydrogen Transports analytes through the column.
Ionization Mode Electron Ionization (EI) Standard, robust ionization for creating reproducible mass spectra. thermofisher.com

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode for quantification on triple quadrupole systems. shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile and thermally labile N-nitroso compounds, including N-nitrosoamino acids, as it does not require derivatization. nih.govmdpi.com Separation is achieved by passing the sample through a column packed with a stationary phase under high pressure.

Various detectors can be coupled with HPLC:

UV Detection: A common and cost-effective detection method. N-nitrosamines typically show UV absorbance around 230-245 nm. waters.comsielc.com This method can achieve limits of quantitation in the range of 10–20 ng/mL. waters.com

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, making it the gold standard for trace-level analysis. acs.orgunl.eduresearchgate.net High-resolution mass spectrometry (HRMS) offers even greater selectivity and accurate mass measurements, which aids in the confident identification of compounds. lcms.czrsc.org

Photochemical Reaction/Chemiluminescence: This specialized detection involves post-column photolysis of the N-nitroso compounds to release nitric oxide (NO), which is then detected via a chemiluminescence reaction. unl.edu

A study demonstrated that ultra-high-performance liquid chromatography (UHPLC) coupled to a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer could achieve detection limits between 0.4 and 12 ng/L for nine different N-nitrosamines in water samples. lcms.czrsc.org

Spectroscopic and Mass Spectrometric Characterization in Research

Beyond separation, the definitive characterization and sensitive detection of N-nitroso compounds rely on specialized detectors and advanced mass spectrometry techniques.

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds. acs.orgselectscience.net It has been considered the preferred method in many industries since the 1960s due to its ability to analyze samples without the matrix interference common with MS detection. labcompare.comusp.org

The principle of the TEA involves the catalytic cleavage of the N-NO bond at high temperatures (pyrolysis), which releases a nitric oxide (NO) radical. usp.orgfilab.fr This NO radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. labcompare.comusp.org The intensity of the light is directly proportional to the amount of the N-nitroso compound present. The TEA can be interfaced with either a GC or an HPLC system. kirj.eenih.govnih.gov

Table 3: Key Features of the Thermal Energy Analyzer (TEA)

Feature Description
High Selectivity Responds almost exclusively to compounds that can generate a nitric oxide radical, primarily N-nitrosamines. selectscience.net
High Sensitivity Capable of detecting N-nitroso compounds at picogram levels. labcompare.com
Versatility Can be coupled with both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). filab.frnih.gov

| Reduced Interference | Less susceptible to matrix effects compared to some mass spectrometry techniques. labcompare.comusp.org |

Understanding the in vitro metabolism of N-nitroso compounds like 3-[(2-methylpropyl)(nitroso)amino]propanoic acid is crucial in toxicological research. Advanced mass spectrometry techniques are indispensable for identifying and quantifying their metabolites and DNA adducts.

High-resolution tandem mass spectrometry (HRMS/MS) is a powerful tool for this purpose. nih.gov Techniques like LC-NSI⁺-HRMS/MS (Liquid Chromatography-Nanospray Ionization-High Resolution Tandem Mass Spectrometry) offer exceptional sensitivity and selectivity. nih.gov This allows for the detection of minor metabolites in complex biological matrices, such as those produced from in vitro metabolism assays with cytochrome P450 enzymes. nih.gov The use of high-resolution instruments, like the Orbitrap, enables accurate mass measurements with a mass tolerance of 5 ppm or less, ensuring high confidence in the identification of metabolites and adducts. nih.gov

The combination of UHPLC with HRMS instruments allows for robust and sensitive quantification of multiple N-nitrosamine impurities simultaneously. thermofisher.com Methods utilizing parallel reaction monitoring (PRM) and targeted single ion monitoring (t-SIM) on Orbitrap systems have demonstrated the ability to detect ultralow levels of these compounds in various pharmaceutical and research samples. thermofisher.com

Isotopic Labeling Applications in Mechanistic and Metabolic Research

Isotopic labeling is a powerful and indispensable technique for elucidating the complex mechanistic and metabolic pathways of chemical compounds. This methodology involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. By tracing the path of these labeled atoms through biological or chemical systems, researchers can gain detailed insights into reaction mechanisms, metabolic fate, and the formation of reactive intermediates.

While the application of isotopic labeling is well-established in the study of N-nitroso compounds, a thorough review of scientific literature reveals a notable absence of specific research focused on the isotopic labeling of this compound. Consequently, detailed experimental findings and data tables for this particular compound are not publicly available.

However, the principles and applications of isotopic labeling in the broader class of N-nitroso compounds provide a clear framework for how such studies would be conducted for this compound. These established methodologies are crucial for understanding the potential biological activity and transformation of N-nitroso amino acids.

General Principles in the Study of N-Nitroso Compounds

In metabolic and mechanistic research on N-nitroso compounds, stable isotopes serve as tracers to monitor biotransformation and molecular interactions. The key applications include:

Tracing Metabolic Pathways: By labeling specific atoms on a parent compound, scientists can track its conversion into various metabolites. For instance, using ¹³C-labeled this compound would allow researchers to identify and quantify metabolic products in biological matrices like urine, plasma, or tissue homogenates using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Research on other N-nitroso compounds, such as N-nitrosodimethylamine (NDMA), has utilized ¹⁵N labeling to monitor their formation and metabolism in vivo. nih.gov

Elucidating Reaction Mechanisms: Isotopic labeling is critical for understanding the chemical reactions that N-nitroso compounds undergo, particularly the metabolic activation steps that can lead to carcinogenic intermediates. A common activation pathway for many N-nitrosamines is enzymatic α-hydroxylation. The use of deuterium (²H) at the α-carbon position can result in a kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond. Observing such an effect provides strong evidence for α-hydroxylation being a rate-determining step in the metabolic activation of the compound. For example, a deuterium isotope effect has been observed in the metabolic oxidation of NDMA. nih.gov

Quantifying DNA and Protein Adducts: A major concern with N-nitroso compounds is their potential to form covalent adducts with biological macromolecules like DNA and proteins, which is a key event in chemical carcinogenesis. Isotope-labeled compounds are synthesized and used as internal standards in highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of these adducts. Studies on compounds like N-nitroso-di-n-propylamine (NDPA) have utilized radiolabeling with carbon-14 (B1195169) (¹⁴C) to investigate the alkylation of nucleic acids. nih.gov

Hypothetical Research Applications for this compound

Based on established research on analogous compounds, isotopic labeling studies on this compound would likely focus on several key areas:

Metabolic Fate Analysis: A study might involve synthesizing ¹³C- or ¹⁵N-labeled this compound and administering it to an in vitro (e.g., liver microsomes) or in vivo (e.g., animal model) system. Analysis of metabolites would reveal pathways such as hydroxylation, denitrosation, or conjugation.

Investigation of Bioactivation Mechanisms: To investigate the role of α-hydroxylation, a deuterated version of the compound, specifically at the carbons adjacent to the nitroso-nitrogen, could be synthesized. Comparing the metabolic rate of the deuterated versus the non-deuterated compound would help determine the significance of this pathway.

The table below summarizes the types of isotopic labeling and their primary research applications relevant to the study of N-nitroso amino acids.

IsotopeLabeling StrategyPrimary Research ApplicationAnalytical Technique(s)
¹³C Incorporation into the carbon backbone (e.g., propanoic acid or isobutyl group)Tracing the fate of the carbon skeleton through metabolic pathways.NMR, Mass Spectrometry
¹⁵N Incorporation into the amino or nitroso nitrogen positionsElucidating the source of nitrogen in metabolic products and studying denitrosation reactions. nih.govMass Spectrometry
²H (D) Substitution for hydrogen at specific positions (e.g., α-carbons)Investigating kinetic isotope effects to determine rate-limiting steps in metabolic activation. nih.govMass Spectrometry

This table is illustrative of general methodologies and does not represent specific experimental data for this compound.

Environmental Occurrence and Transformation in Research Frameworks

Occurrence of N-Nitroso Compounds and Precursors in Environmental Samples

N-nitroso compounds and their precursors are widespread in the environment, a result of both natural processes and anthropogenic activities. nih.govcabidigitallibrary.org Precursors such as nitrosatable amines and nitrosating agents like nitrites and nitrogen oxides are abundant, leading to the potential for N-nitroso compound formation in various media. nih.govnih.gov

These compounds have been detected in air, water, and soil, as well as in a range of consumer products. nih.govcanada.ca Industrial settings, particularly rubber and tire manufacturing and metalworking industries, are significant sources of exogenous N-nitrosamines in the workplace. nih.gov Beyond industrial sites, N-nitroso compounds can contaminate agricultural chemicals, cosmetics, and household products, often stemming from the use of contaminated raw materials or formation during manufacturing. nih.gov

In aquatic systems, N-nitrosodimethylamine (NDMA) is a frequently detected compound, often formed as an unintended byproduct during wastewater and drinking water disinfection, especially when chloramines are used. waterrf.orgcdc.govberkeley.edu It can also occur naturally from the chemical reactions of precursors. waterrf.org Monitoring in drinking water has revealed the presence of several N-nitrosamines, although typically at low nanogram-per-liter concentrations. canada.canhmrc.gov.aursc.org For instance, one study in Spain found NDMA concentrations never exceeded 4.2 ± 0.2 ng L−1 in treated water. rsc.org

The table below summarizes the occurrence of N-nitroso compounds in different environmental samples based on various research findings.

Environmental MatrixDetected N-Nitroso Compounds (Examples)Typical Concentration RangesPrimary Sources
Drinking Water NDMA, NDEA, NDBA<5 ng/L to 630 ng/LDisinfection byproducts (chloramination), industrial effluent contamination. canada.cawaterrf.orgrsc.org
Air NDMAGenerally not detected in ambient air, except near industrial sites.Industrial emissions, atmospheric reactions of precursors. canada.caberkeley.edu
Soil NDMAData not widely available, but can form from precursors.Biosolid application, industrial contamination. canada.cacdc.gov
Food Products NDMAFormerly up to ~68,000 ng/kg (smoked cheese); levels have decreased.Curing processes (meats, fish), fermentation (beer), food processing. canada.canhmrc.gov.au
Industrial Effluent NDMAEnd-of-pipe concentrations up to 0.266 µg/L have been measured.Rubber, pesticide, and alkylamine manufacturing; tanneries. canada.cacdc.gov

Environmental Degradation and Transformation Pathways

The environmental persistence of N-nitroso compounds is highly variable and dependent on their chemical structure and environmental conditions. researchgate.net Several degradation pathways, including photolysis and biodegradation, play a crucial role in their transformation.

Photolysis: Many N-nitrosamines are susceptible to degradation by ultraviolet (UV) radiation from sunlight. canada.caberkeley.eduresearchgate.net This process, known as photolysis, is a major removal pathway for these compounds in surface waters and the atmosphere. canada.caresearchgate.net Studies have shown that UV photolysis can effectively decompose various nitrosamines, with pseudo-first-order reaction rate constants indicating rapid degradation within minutes under laboratory conditions. researchgate.netsci-hub.se The effectiveness of photolytic degradation can be influenced by factors such as pH, with lower pH conditions favoring the degradation of some nitrosamines. oak.go.kr However, in surface waters with high concentrations of organic matter, which can block light, the rate of photodegradation is significantly reduced. canada.ca

Biodegradation: In environments where sunlight is absent, such as subsurface water and soil, biodegradation becomes the primary pathway for the removal of N-nitroso compounds. canada.ca While some nitrosamines are resistant to hydrolysis, certain microbial communities can degrade them. cdc.govresearchgate.net However, biodegradation rates can be slow, with some studies showing half-lives of several weeks. researchgate.net

Advanced Oxidation Processes (AOPs): For water treatment, UV-based advanced oxidation processes that generate highly reactive hydroxyl radicals are a promising technology for removing nitrosamines. nih.govmdpi.com These processes can effectively destroy the initial contaminants through complex reaction mechanisms. nih.govmdpi.com Research using quantum mechanical calculations has helped to identify the elementary reaction pathways involved in both UV-induced and hydroxyl radical-induced degradation. nih.govmdpi.com

The stability and degradation of a specific nitrosamine (B1359907) can be highly dependent on its structure and the surrounding chemical environment. For example, research on N-nitroso-hydrochlorothiazide showed it degrades rapidly at a pH of 6 to 8 but is significantly more stable at a pH between 1 and 5, producing different degradation products under these varying conditions. acs.org

Research on Mitigation Strategies in Environmental Contexts

Given the potential risks associated with N-nitroso compounds, research has focused on developing strategies to mitigate their formation and promote their degradation in various contexts, from industrial processes to consumer products.

Inhibition of Formation: A primary strategy is to prevent the formation of nitrosamines by controlling their precursors or introducing inhibitors. nih.govacs.org This can involve:

pH Adjustment: Since nitrosamine formation is often acid-catalyzed, creating a neutral or basic environment can significantly reduce the reaction kinetics. fda.gov The use of excipients like sodium carbonate in formulations is one example of this approach. fda.govraps.orgsenpharma.vn

Use of Inhibitors/Scavengers: Certain compounds can react with nitrosating agents more readily than amines, effectively scavenging them and preventing nitrosamine formation. nih.gov Commonly studied inhibitors include antioxidants like ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E), as well as certain amino acids such as glycine (B1666218), lysine, and histidine. raps.orgsenpharma.vnresearchgate.netdsm-firmenich.comnih.govijpsjournal.com Studies have shown that incorporating these inhibitors into formulations can reduce nitrosamine generation by over 80%. nih.gov

Precursor Control: In manufacturing, a key mitigation strategy is to reduce the levels of nitrite (B80452) impurities in raw materials and excipients through careful supplier qualification and selection. fda.govsenpharma.vnijpsjournal.com

Process and Environmental Management:

Water Treatment Optimization: In drinking water treatment, strategies to control nitrosamine formation include optimizing disinfection processes. rsc.org For example, treatment trains that include ozone followed by granular activated carbon (GAC) have been shown to be effective at removing NDMA precursors. rsc.org Pre-oxidation and AOPs are also considered promising mitigation strategies. tandfonline.com

Manufacturing Process Control: In pharmaceutical manufacturing, process optimization, such as using direct compression instead of wet granulation, can minimize conditions favorable for nitrosation reactions. senpharma.vn

Optimized Storage Conditions: Proper storage, including the use of packaging with good water resistance and excipients with low water activity, can help prevent nitrosamine formation during a product's shelf life. senpharma.vn

These mitigation strategies often need to be tailored to the specific environment or product, as the most effective approach depends on the specific precursors, catalysts, and conditions present. acs.org

Structure Activity Relationship Sar Studies for N Nitrosoamino Acids

Influence of Chemical Structure on Metabolic Activation Profiles

The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov This process, known as α-hydroxylation, is a critical first step that initiates a cascade of chemical transformations leading to the formation of highly reactive alkylating agents that can damage DNA. The specific structure of a nitrosamine (B1359907), particularly the nature of the alkyl substituents, significantly influences the rate and position of this enzymatic hydroxylation.

The primary mechanism for the metabolic activation of dialkyl N-nitrosamines is the enzymatic hydroxylation of a carbon atom adjacent (in the α-position) to the N-nitroso group. nih.gov This hydroxylation results in an unstable α-hydroxynitrosamine intermediate. This intermediate then spontaneously decomposes to form an aldehyde or ketone and a corresponding alkyldiazonium ion. It is this diazonium ion that serves as the ultimate carcinogenic electrophile, capable of alkylating nucleophilic sites on DNA bases.

For 3-[(2-methylpropyl)(nitroso)amino]propanoic acid, there are two potential sites for α-hydroxylation: the methylene (B1212753) carbon of the isobutyl group and the methylene carbon of the propanoic acid group that are adjacent to the nitroso-nitrogen.

Influence of the Isobutyl Group: The presence of a bulky isobutyl substituent is expected to sterically hinder the approach of CYP enzymes. nih.gov Large and bulky substituents can unfavorably affect the energetics required for the formation of the activated complex with the enzyme, potentially reducing the rate of α-hydroxylation and thereby decreasing the carcinogenic potency. nih.gov Studies on other nitrosamines have shown that branched alkyl chains tend to decrease carcinogenicity compared to their straight-chain counterparts.

Influence of the Propanoic Acid Group: The presence of a carboxylic acid function can significantly alter the metabolic fate of a nitrosamine. For example, N-nitroso-L-proline, which contains a carboxylic acid group, is considered non-carcinogenic because it is readily excreted in the urine rather than being metabolically activated. nih.gov The propanoic acid moiety in this compound introduces a polar, ionizable group that could similarly favor detoxification and excretion pathways over metabolic activation.

Structural Feature of this compoundPotential Influence on Metabolic ActivationExpected Outcome
Isobutyl Group (Branched, Bulky)Steric hindrance at the active site of CYP enzymes, potentially slowing the rate of α-hydroxylation. nih.govReduced formation of the isobutyl-diazonium ion.
Propanoic Acid Group (Carboxylic Acid)Increases water solubility and may promote urinary excretion, diverting the compound from metabolic activation pathways. nih.govReduced overall bioactivation and carcinogenic potential.

Correlating Structural Features with Genotoxic Potency in In Vitro Assays

The genotoxic potential of N-nitrosamines is directly related to their ability to be metabolically activated into DNA-alkylating species. In vitro assays, such as the bacterial reverse mutation test (Ames test), are commonly used to assess the mutagenicity of these compounds. nih.govnih.gov A positive result in these tests often correlates with carcinogenic potential.

The structural features that decrease the efficiency of metabolic activation are also expected to reduce or eliminate genotoxic effects in these assays. For N-nitrosamines, a metabolic activation system, typically a liver S9 fraction from rats or hamsters, is required to observe mutagenicity in the Ames test. nih.gov

The correlation between structure and genotoxicity can be summarized as follows:

Simple, unhindered alkyl groups: Compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are potent mutagens in the presence of S9 because their small, featureless structures allow for efficient α-hydroxylation. nih.gov

Bulky or sterically hindered groups: Increasing the steric bulk on the α-carbon tends to decrease mutagenic potency.

Functional groups promoting excretion: The presence of polar functional groups, such as the carboxylic acid in N-nitrosoproline, can lead to a lack of carcinogenicity and, consequently, a lack of genotoxicity. nih.gov

Applying these principles to this compound suggests a low genotoxic potential. The combination of a bulky isobutyl group and a polar propanoic acid moiety would likely result in low rates of metabolic activation to a reactive intermediate, predicting a negative or weak response in standard in vitro genotoxicity assays.

N-Nitroso CompoundKey Structural FeatureReported Carcinogenic/Genotoxic PotentialRelevance to this compound
N-Nitrosodimethylamine (NDMA)Two small methyl groupsHigh nih.govBaseline for a potent, structurally simple nitrosamine.
N-Nitroso-L-prolineCarboxylic acid groupNon-carcinogenic nih.govDemonstrates the deactivating effect of a carboxyl group, which is also present in the target compound.
N-nitrosomethyl-tert-butylamine (NTBA)Bulky tert-butyl group (no α-hydrogens)Non-carcinogenic nih.govfrontiersin.orgIllustrates the deactivating effect of bulky/branched substituents. The isobutyl group in the target compound is also branched and bulky.

Computational Chemistry and Quantum Chemical Calculations in Mechanistic Studies

Computational chemistry and quantum chemical calculations have become invaluable tools for investigating the reaction mechanisms of N-nitrosamine carcinogenesis at the molecular level. rsc.orgresearchgate.net These methods allow researchers to model the complex pathways of metabolic activation and predict the reactivity of key intermediates. nih.govnih.gov

Quantum chemical calculations can be employed to:

Model Reaction Profiles: Calculate the free energy profiles for the enzymatic α-hydroxylation and subsequent decomposition of nitrosamines. nih.gov

Analyze Intermediate Stability: Assess the reactivity and relative stability of the intermediate species, such as the alkyldiazonium and carbocation ions, that are formed upon activation. nih.gov

Distinguish Carcinogenic from Non-Carcinogenic Compounds: Studies have revealed consistent differences between the calculated free energy profiles of carcinogenic and non-carcinogenic molecules. For carcinogenic nitrosamines, the intermediate diazonium ions tend to react efficiently with DNA. In contrast, non-carcinogenic molecules may form more stable carbocations that are preferentially trapped by water, leading to detoxification. nih.gov

In the context of this compound, computational studies could provide detailed insights into its potential for carcinogenicity. By calculating the energy barriers for hydroxylation at both the isobutyl and propanoic acid sides of the molecule, researchers could predict the preferred metabolic pathway. Furthermore, calculations could determine the stability and fate of the resulting isobutyl-diazonium ion and 2-carboxyethyl-diazonium ion. Such in silico studies can help rationalize the effects of the isobutyl and propanoic acid groups and contribute to a weight-of-evidence approach for risk assessment without the need for extensive animal testing. nih.gov The central focus of these computational efforts is to understand the kinetics and thermodynamics of the reactive intermediates involved in the reaction mechanisms. osu.edu

Future Research Directions for N Nitrosoamino Acid Investigations

Elucidation of Undiscovered Metabolic Pathways in Complex Biological Systems

The metabolism of N-nitroso compounds is a critical factor in their biological effects, as metabolic activation is often required for their carcinogenic properties. mdpi.com Future research would likely focus on identifying the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of 3-[(2-methylpropyl)(nitroso)amino]propanoic acid. Studies involving human liver microsomes could pinpoint the primary CYP enzymes, such as CYP2E1 and CYP2B1, which are known to metabolize other N-nitrosamines. mdpi.comnih.gov

Metabolic studies would also aim to identify and characterize the resulting metabolites. For other N-nitrosamines, metabolism often involves α-hydroxylation, leading to the formation of unstable intermediates that can act as alkylating agents, ultimately damaging DNA. nih.govresearchgate.net Investigating the metabolic fate of the isobutyl and propanoic acid moieties of the target compound would be crucial to understanding its potential mechanisms of action. Some N-nitrosoamino acid metabolites are conjugated with glucuronic acid, sulfuric acid, or glycine (B1666218) before excretion, and identifying these conjugates would provide a more complete picture of its biotransformation. pjoes.com

Development of Novel Synthetic Approaches for Analogues and Probes

The synthesis of analogues and molecular probes is essential for studying the structure-activity relationships and biological targets of N-nitrosoamino acids. Future synthetic efforts could focus on creating derivatives of this compound with altered lipophilicity, steric properties, or electronic characteristics. These analogues would be valuable in probing the active sites of metabolizing enzymes and DNA repair proteins.

Novel synthetic methodologies are continuously being developed for N-nitrosamines, often focusing on milder and more efficient reaction conditions. cardiff.ac.uk Recent advancements include acid-free synthesis protocols using reagents like tert-butyl nitrite (B80452), which would be beneficial for creating analogues with acid-sensitive functional groups. rsc.orgresearchgate.net The development of isotopically labeled versions of this compound, for instance with deuterium (B1214612), would be invaluable for metabolic and pharmacokinetic studies.

Advancements in High-Throughput Analytical Methodologies for Research Studies

Sensitive and reliable analytical methods are paramount for detecting and quantifying N-nitrosoamino acids in various biological and environmental matrices. Current methodologies often rely on chromatography coupled with mass spectrometry. nih.gov Future research will likely focus on developing high-throughput methods to screen for these compounds in a large number of samples.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful technique for the analysis of N-nitrosamines, offering high selectivity and sensitivity. fda.gov Further advancements could include the development of novel sample preparation techniques to enhance recovery and minimize matrix effects. The use of supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) are also being explored as alternative analytical platforms. nih.gov

Table 1: Comparison of Analytical Techniques for N-Nitrosoamino Acid Analysis

TechniqueAdvantagesDisadvantages
GC-MS/MSHigh sensitivity for volatile compoundsMay require derivatization; thermal degradation of labile compounds
LC-MS/MSApplicable to a wide range of polarities and thermal stabilitiesMatrix effects can be significant
LC-HRMSHigh selectivity and accuracy; allows for identification of unknown compoundsHigher instrument cost and complexity
SFC-MSFast separations; uses environmentally friendly mobile phasesLess established for routine analysis of N-nitrosoamino acids
CE-MSHigh separation efficiency; requires small sample volumesLower sensitivity compared to LC-MS

Integrated Multi-Omics Approaches in Mechanistic Carcinogenesis Research

Understanding the carcinogenic mechanisms of N-nitrosoamino acids requires a holistic approach that integrates data from various "omics" platforms. nih.gov Future research on this compound could employ a multi-omics strategy to elucidate its impact on cellular processes. This would involve combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular alterations induced by the compound. scienceopen.commdpi.com

For instance, transcriptomic analysis could identify changes in gene expression patterns in cells exposed to the compound, highlighting pathways involved in DNA damage response, cell cycle control, and apoptosis. Proteomic studies could then validate these findings at the protein level and identify post-translational modifications that are critical for the cellular response. Metabolomic analysis could reveal alterations in cellular metabolism, providing insights into the functional consequences of exposure. Integrating these datasets can help to build comprehensive models of carcinogenesis and identify potential biomarkers of exposure and effect. researchgate.net

Investigation of N-Nitrosoamino Acids as Tools for Understanding DNA Damage and Repair Mechanisms

N-nitroso compounds are known to induce DNA damage, primarily through alkylation of DNA bases. nih.gov This property makes them useful as chemical probes to study the intricate mechanisms of DNA damage and repair. nih.gov Future research could utilize this compound and its analogues to investigate the substrate specificity of various DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). researchgate.netmdpi.com

By treating cells with this compound and monitoring the formation and removal of specific DNA adducts, researchers can gain insights into the efficiency and fidelity of different repair enzymes. Such studies can also help to elucidate the cellular signaling pathways that are activated in response to N-nitrosoamino acid-induced DNA damage. Understanding how cells cope with this type of damage is crucial for developing strategies to prevent or treat diseases associated with exposure to N-nitroso compounds.

Q & A

Basic Identification and Structural Characterization

Q: How can researchers confirm the structural identity of 3-[(2-methylpropyl)(nitroso)amino]propanoic acid, and what analytical techniques are most reliable for this purpose? A: The compound can be identified using high-resolution mass spectrometry (HRMS) to verify molecular weight (417.47 g/mol, C24_{24}H23_{23}N3_3O4_4) and nuclear magnetic resonance (NMR) spectroscopy to resolve its nitroso and propanoic acid functional groups. Advanced 2D NMR techniques (e.g., COSY, HSQC) are critical for distinguishing stereochemistry and substituent positions. Cross-referencing with CAS Registry Number (EN300-26618206) and InChIKey ensures database consistency .

Synthesis Optimization

Q: What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized? A: Synthesis typically involves sequential alkylation and nitroso group introduction. Key steps include:

  • Alkylation: Reacting propanoic acid derivatives with 2-methylpropylamine under basic conditions.
  • Nitroso Coupling: Using nitrous acid (HONO) or nitrosonium tetrafluoroborate (NOBF4_4) at 0–5°C to minimize side reactions.
    Optimization requires precise pH control (4–6) and low temperatures to stabilize the nitroso intermediate. Reaction progress can be monitored via thin-layer chromatography (TLC) and HPLC .

Stability and Reactivity Under Experimental Conditions

Q: How does the nitroso group in this compound influence its stability during storage or under physiological conditions? A: The nitroso group (-N=O) is photolabile and prone to decomposition under UV light or elevated temperatures. Stability studies recommend:

  • Storage: In amber vials at -20°C under inert gas (argon/nitrogen).
  • Buffered Solutions: Use pH 7.4 phosphate buffer for short-term experiments; avoid prolonged exposure to reducing agents.
    Degradation products (e.g., hydroxylamine derivatives) should be analyzed via LC-MS to assess purity thresholds (>98%) .

Data Contradictions in Literature

Q: How should researchers address discrepancies in reported bioactivity data for structurally analogous nitrosoamino acids? A: Conflicting data often arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve contradictions:

Standardize Assays: Use reference compounds (e.g., 3-[Ethyl(nitroso)amino]propanoic acid) as internal controls.

QSAR Modeling: Compare substituent effects (e.g., 2-methylpropyl vs. ethyl groups) on receptor binding using computational tools.

Meta-Analysis: Aggregate data from multiple studies, noting differences in experimental design (e.g., dose ranges, exposure times) .

Metabolic and Toxicological Profiling

Q: What strategies are effective for predicting the metabolic fate of this compound in biological systems? A: Metabolic pathways can be inferred from structurally related nitrosoamines:

  • Phase I Metabolism: Cytochrome P450-mediated oxidation of the nitroso group, forming hydroxylamine intermediates.
  • Phase II Conjugation: Glucuronidation or sulfation of the propanoic acid moiety.
    In vitro microsomal assays (e.g., human liver microsomes) combined with high-resolution mass spectrometry (HRMS) are recommended for metabolite identification. Toxicity risks (e.g., nitrosamine carcinogenicity) should be assessed via Ames tests .

Solubility and Formulation Challenges

Q: How can researchers determine the solubility of this compound in aqueous and organic solvents, given limited published data? A: Experimental protocols include:

Shake-Flask Method: Saturate solvent (e.g., PBS, DMSO) with the compound, filter, and quantify via UV-Vis spectroscopy (λ~260 nm for nitroso absorption).

Cosmotherm Simulations: Predict solubility using molecular descriptors (logP, polar surface area).
For formulations requiring biocompatibility, PEG-400 or cyclodextrin-based carriers improve aqueous solubility while maintaining stability .

Advanced Applications in Drug Design

Q: How might the nitrosoamino acid motif in this compound be leveraged for targeted drug delivery? A: The nitroso group can act as a:

  • Photolabile Protecting Group: For controlled release under UV irradiation.
  • Electrophilic Warhead: Covalently binding cysteine residues in enzyme active sites (e.g., protease inhibitors).
    Structure-activity relationship (SAR) studies should focus on modifying the 2-methylpropyl chain to optimize target affinity and reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.